Zolmitriptan Zolmitriptan Zolmitriptan is a member of the triptan class of agents with anti-migraine properties. Zolmitriptan selectively binds to and activates serotonin (5-HT) 1B receptors expressed in intracranial arteries and 5-HT 1D receptors located on peripheral trigeminal sensory nerve terminals in the meninges and central terminals in brainstem sensory nuclei. Receptor binding results in constriction of cranial vessels, reduction of vessel pulsation and inhibition of nociceptive transmission, thereby providing relief of migraine headaches. Zolmitriptan may also relieve migraine headaches by inhibition of pro-inflammatory neuropeptide release.
Zolmitriptan, also known as zomig or 311C90, belongs to the class of organic compounds known as tryptamines and derivatives. Tryptamines and derivatives are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine. Zolmitriptan is a drug which is used for the acute treatment of adult migraine with or without auras. Zolmitriptan is considered to be a practically insoluble (in water) and relatively neutral molecule. Zolmitriptan has been detected in multiple biofluids, such as urine and blood. Within the cell, zolmitriptan is primarily located in the cytoplasm and membrane (predicted from logP). Zolmitriptan can be biosynthesized from N, N-dimethyltryptamine. Zolmitriptan is a potentially toxic compound.
Zolmitriptan is a member of the class of tryptamines that is N,N-dimethyltryptamine in which the hydrogen at position 5 of the indole ring has been replaced by a [(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl group. A serotonin 5-HT1 B and D receptor agonist, it is used for the treatment of migraine. It has a role as a serotonergic agonist, a vasoconstrictor agent and an anti-inflammatory drug. It is a member of tryptamines and an oxazolidinone. It derives from a N,N-dimethyltryptamine.
Brand Name: Vulcanchem
CAS No.: 139264-17-8
VCID: VC0001197
InChI: InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1
SMILES: CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36 g/mol

Zolmitriptan

CAS No.: 139264-17-8

APIs

VCID: VC0001197

Molecular Formula: C16H21N3O2

Molecular Weight: 287.36 g/mol

Zolmitriptan - 139264-17-8

CAS No. 139264-17-8
Product Name Zolmitriptan
Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
IUPAC Name (4S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1
Standard InChIKey ULSDMUVEXKOYBU-ZDUSSCGKSA-N
Isomeric SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3
SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Canonical SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Appearance Solid powder
Melting Point 136
Physical Description Solid
Description Zolmitriptan is a member of the triptan class of agents with anti-migraine properties. Zolmitriptan selectively binds to and activates serotonin (5-HT) 1B receptors expressed in intracranial arteries and 5-HT 1D receptors located on peripheral trigeminal sensory nerve terminals in the meninges and central terminals in brainstem sensory nuclei. Receptor binding results in constriction of cranial vessels, reduction of vessel pulsation and inhibition of nociceptive transmission, thereby providing relief of migraine headaches. Zolmitriptan may also relieve migraine headaches by inhibition of pro-inflammatory neuropeptide release.
Zolmitriptan, also known as zomig or 311C90, belongs to the class of organic compounds known as tryptamines and derivatives. Tryptamines and derivatives are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine. Zolmitriptan is a drug which is used for the acute treatment of adult migraine with or without auras. Zolmitriptan is considered to be a practically insoluble (in water) and relatively neutral molecule. Zolmitriptan has been detected in multiple biofluids, such as urine and blood. Within the cell, zolmitriptan is primarily located in the cytoplasm and membrane (predicted from logP). Zolmitriptan can be biosynthesized from N, N-dimethyltryptamine. Zolmitriptan is a potentially toxic compound.
Zolmitriptan is a member of the class of tryptamines that is N,N-dimethyltryptamine in which the hydrogen at position 5 of the indole ring has been replaced by a [(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl group. A serotonin 5-HT1 B and D receptor agonist, it is used for the treatment of migraine. It has a role as a serotonergic agonist, a vasoconstrictor agent and an anti-inflammatory drug. It is a member of tryptamines and an oxazolidinone. It derives from a N,N-dimethyltryptamine.
Solubility 1.3 mg/ml
1.90e-01 g/L
Synonyms 311C90
4-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-2-oxazolidinone
AscoTop
Flezol
zolmitriptan
Zomig
Zomigoro
PubChem Compound 60857
Last Modified Nov 11 2021
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